BenchChemオンラインストアへようこそ!

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride

Methionyl-tRNA synthetase Antibacterial Scaffold hopping

2-(3-Aminopropylamino)-1H-quinolin-4-one dihydrochloride (CAS 248607-43-4, molecular formula C₁₂H₁₇Cl₂N₃O, molecular weight 290.19 g/mol) is a 2-substituted quinolin-4(1H)-one derivative. This compound constitutes the minimal pharmacophoric core of bederocin (REP8839), a clinical-stage methionyl-tRNA synthetase (MetRS) inhibitor with potent antibacterial activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Formula C12H17Cl2N3O
Molecular Weight 290.19
CAS No. 248607-43-4
Cat. No. B2724236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride
CAS248607-43-4
Molecular FormulaC12H17Cl2N3O
Molecular Weight290.19
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN.Cl.Cl
InChIInChI=1S/C12H15N3O.2ClH/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12;;/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16);2*1H
InChIKeyDWSLNLALQWJKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Aminopropylamino)-1H-quinolin-4-one Dihydrochloride (CAS 248607-43-4): Core Scaffold of Methionyl-tRNA Synthetase Inhibitors


2-(3-Aminopropylamino)-1H-quinolin-4-one dihydrochloride (CAS 248607-43-4, molecular formula C₁₂H₁₇Cl₂N₃O, molecular weight 290.19 g/mol) is a 2-substituted quinolin-4(1H)-one derivative . This compound constitutes the minimal pharmacophoric core of bederocin (REP8839), a clinical-stage methionyl-tRNA synthetase (MetRS) inhibitor with potent antibacterial activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1]. The dihydrochloride salt form provides enhanced aqueous solubility compared to the free base (MW 217.27 g/mol), facilitating its use as a synthetic intermediate and reference standard in antibacterial drug discovery programs targeting aminoacyl-tRNA synthetases [2].

Why 2-(3-Aminopropylamino)-1H-quinolin-4-one Dihydrochloride Cannot Be Replaced by Generic Quinolinone Analogs in MetRS-Targeted Research


Quinolin-4-one derivatives encompass a broad chemical space with activities ranging from PARP inhibition to Aurora kinase antagonism, but the 2-(3-aminopropylamino) substitution pattern is specifically required for methionyl-tRNA synthetase (MetRS) binding [1]. A 3D-QSAR study of 57 2-[(aminopropyl)amino]-4(1H)-quinolinone analogues demonstrated that MetRS inhibitory activity (IC₅₀) is highly sensitive to steric and electrostatic molecular fields around the quinolinone core, with the model achieving a cross-validated q² of 0.579 and a non-cross-validated r² of 0.970 [2]. Generic quinolin-4-ones lacking the 2-(3-aminopropylamino) motif—such as 4-anilinoquinolines, 2-morpholino-4-anilinoquinolines, or PARP-targeted quinolin-4-ones—engage entirely different biological targets and cannot substitute for this compound in MetRS inhibitor development or antibacterial research programs .

Quantitative Differentiation Evidence for 2-(3-Aminopropylamino)-1H-quinolin-4-one Dihydrochloride vs. Structural Analogs


Scaffold Relationship to Bederocin (REP8839): The Unsubstituted Parent Core of a 10 pM MetRS Inhibitor

The target compound represents the unsubstituted parent scaffold of bederocin (REP8839, CAS 757942-43-1), which bears an additional 4-bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl moiety on the terminal amine [1]. Bederocin inhibits S. aureus methionyl-tRNA synthetase with a Ki of 0.01 nM (10 pM) and displays potent antibacterial activity against clinical isolates of S. aureus (including MRSA) and Streptococcus pyogenes, while showing negligible activity against Gram-negative bacteria [2]. The target compound (dihydrochloride salt) serves as the minimal pharmacophoric fragment for MetRS engagement and as a key synthetic intermediate for generating diverse N-substituted analogs via reductive amination or alkylation of the terminal primary amine [3].

Methionyl-tRNA synthetase Antibacterial Scaffold hopping

3D-QSAR Model Validation: MetRS Inhibitory Activity Is Precisely Tunable Through the 2-Aminopropylamino Vector

A CoMFA (Comparative Molecular Field Analysis) study of 57 2-[(aminopropyl)amino]-4(1H)-quinolinone analogues established a robust quantitative model linking MetRS inhibitory activity (IC₅₀) to steric and electrostatic fields [1]. The model achieved a cross-validated q² of 0.579 and a non-cross-validated r² of 0.970, indicating that >97% of the variance in inhibitory potency across the series is explained by the molecular field properties surrounding the quinolinone scaffold [1]. Two representative inhibitors (compounds 1 and 17) were docked into the E. coli MetRS binding pocket, confirming that the 2-aminopropylamino side chain occupies a critical region proximal to the methionine-binding site [1].

3D-QSAR CoMFA Methionyl-tRNA synthetase

Validated Synthetic Intermediate with Defined Regioselectivity and Purity Controls

A regioselective synthesis of the target compound via C4-ethoxylation of 2,4-dichloroquinoline using 18-crown-6 ether in DMF, followed by amination with 1,3-diaminopropane, has been fully characterized [1]. The synthesis achieves definitive C2 vs. C4 regiochemical distinction using ¹H–¹⁵N HMBC correlation, eliminating ambiguity in positional isomer assignment [1]. The compound exhibits peculiar ¹H NMR behavior—specifically, broadening of the H8 singlet and unexpected H/D exchange at the C8 position—that serves as a distinctive quality control fingerprint not observed in other quinolin-4-one analogs [1].

Synthetic chemistry NMR characterization Quality control

NorA Efflux Pump Inhibitory Activity: Potentiator of Antibacterial Agents Against Drug-Resistant S. aureus

Close structural analogs of the target compound have demonstrated NorA efflux pump inhibitory activity in S. aureus 1199B, a strain that overexpresses the NorA multidrug resistance transporter [1]. A closely related analog (BDBM50124835, bearing a 6-bromo-8-ethyl-tetrahydroquinolinyl substituent on the propylamino side chain) inhibited S. aureus MetRS with an IC₅₀ of 4.30 nM in an aminoacylation assay [2]. The unsubstituted target compound provides the core scaffold for dual-action antibacterial agents that simultaneously inhibit MetRS (blocking protein synthesis) and NorA (preventing drug efflux), a dual pharmacology not achievable with simpler quinolinone chemotypes [3].

Efflux pump inhibition Antibiotic resistance NorA

Optimal Research and Industrial Use Cases for 2-(3-Aminopropylamino)-1H-quinolin-4-one Dihydrochloride


Scaffold-Hopping and Fragment-Based Antibacterial Drug Discovery Targeting MetRS

The compound serves as the minimal validated pharmacophore for S. aureus MetRS inhibition, enabling fragment-based drug discovery (FBDD) campaigns. Researchers can use the terminal primary amine for parallel diversification via reductive amination, sulfonamide formation, or urea coupling to generate focused libraries. The CoMFA model (q² = 0.579, r² = 0.970) provides a computational framework to prioritize synthetic targets predicted to achieve nanomolar MetRS IC₅₀ values [1].

Synthesis of Bederocin (REP8839) and Next-Generation MetRS Inhibitor Analogs

The dihydrochloride salt is the direct synthetic precursor to bederocin (Ki = 10 pM against S. aureus MetRS). Alkylation of the terminal amine with 4-bromo-5-(1-fluoroethenyl)-3-methylthiophene-2-carbaldehyde yields the clinical candidate. The dihydrochloride form offers superior handling and solubility in polar reaction solvents (DMF, DMSO, aqueous buffers) compared to the free base, streamlining multi-step synthesis workflows [2].

Dual-Mechanism Antibacterial Research: MetRS Inhibition with NorA Efflux Pump Blockade

The scaffold supports the design of dual-pharmacology agents that simultaneously inhibit cytoplasmic MetRS (blocking protein synthesis) and the NorA membrane efflux pump (preventing drug extrusion). This dual mechanism is particularly relevant for overcoming fluoroquinolone and ethidium bromide resistance in S. aureus. Analogs derived from this scaffold have demonstrated NorA IC₅₀ values in the 2–7 µM range, providing a starting point for structure-based optimization of the resistance-breaking component [3].

NMR Reference Standard and Quality Control for Quinolinone-Based Drug Candidates

The compound's distinctive ¹H NMR signature—H8 signal broadening and unexpected C8-deuteration in protic solvents—provides a unique quality control benchmark. Analytical laboratories can use this compound as a reference standard to verify the structural integrity of quinolin-4-one-based drug candidates and to detect positional isomer contaminants that would be invisible by standard HPLC-UV or MS methods alone [4].

Quote Request

Request a Quote for 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.